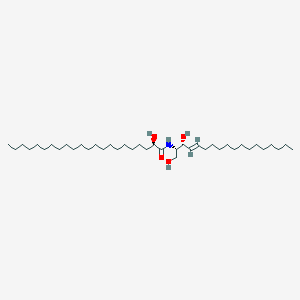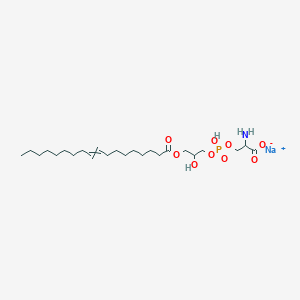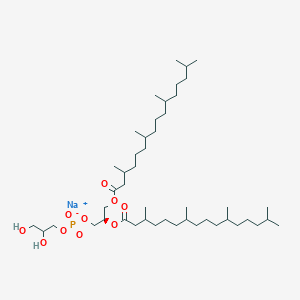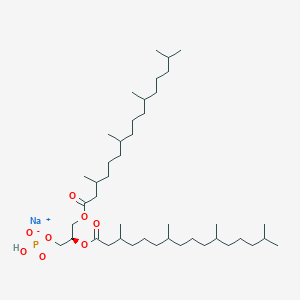
1,2,3,4-Tetrachlorobenzene-D2
Übersicht
Beschreibung
1,2,3,4-Tetrachlorobenzene-D2 is a variant of tetrachlorobenzene, which is a chlorinated benzene carrying chloro groups at positions 1, 2, 3, and 4 . It appears as white to off-white crystals .
Synthesis Analysis
Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes . Specifically, 1,2,3,4-Tetrachlorobenzene can only be produced by chlorination of 1,3,5-trichlorobenzene .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrachlorobenzene-D2 is C6H2Cl4 . The InChI representation isInChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H . The SMILES representation is C1=CC(=C(C(=C1Cl)Cl)Cl)Cl . Chemical Reactions Analysis
Tetrachlorobenzene isomers, including 1,2,3,4-Tetrachlorobenzene, have been studied for their dechlorination patterns in anoxic microcosms derived from contaminated harbor sludge .Physical And Chemical Properties Analysis
1,2,3,4-Tetrachlorobenzene-D2 has a molecular weight of 215.9 g/mol . It appears as white to off-white crystals . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
- 1,2,3,4-Tetrachlorobenzene-D2 serves as a stable isotope-labeled reference standard. Researchers use it in environmental testing to assess contamination levels in soil, water, and air. By analyzing its presence and distribution, scientists gain insights into environmental pollution and transport mechanisms .
- Chemists employ 1,2,3,4-Tetrachlorobenzene-D2 as an intermediate in the synthesis of other compounds. It plays a role in the production of fungicides, herbicides, defoliants (such as 2,4,5-T), and insecticides. Understanding its reactivity and behavior helps optimize these chemical processes .
Environmental Testing and Monitoring
Chemical Research and Synthesis
Safety and Hazards
1,2,3,4-Tetrachlorobenzene-D2 is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life with long-lasting effects . When handling this substance, it is advised to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers A paper titled “Sorption of 1,2,3,4-tetrachlorobenzene and cadmium to sediments and suspended solids in Lake Volkerak/Zoom” discusses the sorption patterns of tetrachlorobenzene isomers . Another paper titled “Influence of Degradation Behavior of Coexisting Chlorobenzene Congeners Pentachlorobenzene, 1,2,4,5-Tetrachlorobenzene, and 1,2,4-Trichlorobenzene on the Anaerobic Reductive Dechlorination of Hexachlorobenzene in Dye Plant Contaminated Soil” discusses the degradation behavior of tetrachlorobenzene isomers .
Wirkmechanismus
Target of Action
1,2,3,4-Tetrachlorobenzene-D2 is a variant of tetrachlorobenzene, which is a group of three isomeric chlorobenzenes
Mode of Action
They can cause oxidative stress and disrupt cellular membranes, leading to cell damage .
Biochemical Pathways
1,2,3,4-Tetrachlorobenzene is degraded by Pseudomonas chlororaphis, which uses it as a sole source of carbon and energy . The degradation pathway involves several steps, including the action of chlorobenzene dioxygenase, dehydrodiol dehydrogenase, catechol 1,2-dioxygenase, chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase . The end products of this pathway are carbon dioxide and chloride ions .
Pharmacokinetics
It’s known that chlorinated benzenes are generally lipophilic and can accumulate in fatty tissues . They can also undergo bioaccumulation in the food chain . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.
Result of Action
Chlorinated benzenes can cause various toxic effects, including liver damage, skin irritation, and possibly cancer . They can also disrupt endocrine function .
Action Environment
At 20°C, 1,2,3,4-Tetrachlorobenzene is a solid with low volatility and low solubility . Once dissolved, it is moderately volatile and adsorbs strongly to organic matter . When present in soil, it volatilizes and dissolves slowly . In the dissolved phase, 1,2,3,4-Tetrachlorobenzene can reach the water table or drain into a waterway, where it will be diluted before partially volatilizing .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrachloro-5,6-dideuteriobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H/i1D,2D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDZXPJXOMHESU-QDNHWIQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289249 | |
| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrachlorobenzene-D2 | |
CAS RN |
2199-73-7 | |
| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2-d2, 3,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)
![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)
![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)
![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)
![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)

